molecular formula C25H20FN3O3S B2729481 N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894552-39-7

N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2729481
CAS No.: 894552-39-7
M. Wt: 461.51
InChI Key: BEKNFPFRHZTBQZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core substituted with a 4-fluorophenyl group and an N-benzyl acetamide side chain. This structural motif is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties, as observed in structurally related compounds . Its synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations, as exemplified in analogs described in the literature .

Properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c26-18-10-12-19(13-11-18)29-23(31)16-33-25(29)20-8-4-5-9-21(20)28(24(25)32)15-22(30)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKNFPFRHZTBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on current research findings, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-indoline-thiazolidine framework. Its molecular formula is C22H20FN3O3SC_{22}H_{20}FN_3O_3S, and it exhibits properties typical of compounds with potential therapeutic applications.

Research indicates that compounds with similar scaffolds exhibit various mechanisms of action, particularly in cancer treatment. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that derivatives of this compound can trigger programmed cell death in malignant cells.
  • Antimicrobial Activity : The presence of the thiazolidine moiety may contribute to antimicrobial effects against various pathogens.

Biological Activity Data

Recent studies have investigated the biological activities of compounds related to or structurally similar to this compound. Below is a summary table showcasing key findings from various studies:

Study Cell Line/Pathogen Activity IC50 (µM) Mechanism
Study 1HCT 116 (Colon Cancer)Anticancer4.36Inhibition of CDK2
Study 2Mycobacterium tuberculosisAntimicrobial31.25Enzyme inhibition
Study 3MCF-7 (Breast Cancer)Anticancer18.76Apoptosis induction

Case Studies

  • Anticancer Activity : A study focusing on the anticancer potential of similar compounds highlighted that derivatives targeting specific kinases showed promising results in inhibiting cell growth in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 4.36 µM against HCT 116 cells, indicating potent antiproliferative effects.
  • Antimicrobial Effects : Another investigation into the antimicrobial properties revealed that related compounds had significant inhibitory effects on Mycobacterium tuberculosis with an IC50 value of 31.25 µg/mL, suggesting potential as new antitubercular agents.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds within this class. For example:

  • Modifications at the aromatic ring or thiazolidine core can significantly affect bioactivity.
  • Molecular docking studies have indicated that these compounds may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of spiro[indoline-3,2'-thiazolidin] derivatives. Key structural variations among analogs include substituents on the thiazolidinone ring, indoline moiety, and the acetamide side chain. These modifications significantly influence physicochemical properties, bioactivity, and synthetic complexity.

Table 1: Structural and Physicochemical Comparison of Selected Analogues

Compound Name Key Substituents Molecular Weight (Da) Purity (%) Biological Activity Reference
Target Compound 3'-(4-fluorophenyl) ~480 (estimated) N/A Not explicitly reported N/A
5'-Cyano derivative (Compound 9) 5'-CN 443 [M+H]+ 96.4 Not reported
5'-Cyclopropyl derivative (Compound 15) 5'-cyclopropyl 458 [M+H]+ 98.0 Not reported
Benzo[d]thiazole derivative (4a-4g) Benzo[d]thiazol-2-ylthio ~400–450 N/A Anti-inflammatory, antibacterial
Cyclohexanecarbonyl derivative (8) Cyclohexanecarbonyl ~550 (estimated) 65 (yield) Dual 5-LOX/sEH inhibition

Key Observations:

  • Substituent Impact on Bioactivity: The benzo[d]thiazole derivatives (e.g., 4a-4g) exhibit notable anti-inflammatory and antibacterial activities, suggesting that electron-withdrawing or aromatic heterocycles enhance bioactivity . In contrast, the target compound’s 4-fluorophenyl group may improve metabolic stability and target binding through hydrophobic interactions.
  • Synthetic Efficiency: Yields vary widely. For example, the 5'-cyano derivative (Compound 9) was synthesized in 41% yield using microwave-assisted Pd catalysis , while the cyclohexanecarbonyl analog (8) achieved 65% yield via conventional coupling .
Physicochemical and Pharmacokinetic Profiles
  • Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~480 Da) aligns with analogs like Compound 15 (458 Da), suggesting favorable oral bioavailability .
  • Purity and Stability : High purity (>95%) is consistently reported for analogs synthesized via chromatography or recrystallization (e.g., Compounds 9 and 15) . The fluorophenyl group’s stability under synthetic conditions is inferred from analogous procedures.

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